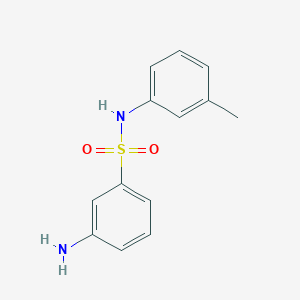

3-Amino-N-(3-methylphenyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

3-amino-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYSJFOOKZZGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588524 | |

| Record name | 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953888-95-4 | |

| Record name | 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sulfonamide Formation via Sulfonyl Chloride and Aniline Reaction

- Starting Materials: 3-methylphenylamine and 3-nitrobenzenesulfonyl chloride or its derivatives.

- Reaction Conditions: The amine is reacted with the sulfonyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) to neutralize the hydrochloric acid formed.

- Solvents: Aprotic solvents such as tetrahydrofuran, dimethylformamide, or dichloromethane are commonly used.

- Temperature: Typically room temperature to mild heating (20–40 °C).

- Outcome: Formation of N-(3-methylphenyl)-3-nitrobenzenesulfonamide intermediate.

Reduction of Nitro Group to Amino Group

-

- Catalyst: Palladium on activated charcoal (10% Pd/C).

- Solvent: Methanol or ethanol.

- Conditions: Hydrogen atmosphere at atmospheric pressure or slightly elevated pressure, temperature around 20–40 °C.

- Reaction Time: 30 minutes to several hours depending on scale and catalyst loading.

- Result: Conversion of the nitro group to the amino group yielding 3-amino-N-(3-methylphenyl)benzenesulfonamide.

-

- Reagents: Tin(II) chloride dihydrate in acidic ethanol (HCl/EtOH).

- Conditions: Heating at 90 °C for short duration (~10 minutes).

- Workup: Removal of solvent under reduced pressure, neutralization with sodium carbonate, extraction, and recrystallization.

- Yield: Typically high (around 86–87%).

Alternative Synthetic Routes

-

- A tunable electrochemical method can be employed to reduce nitrobenzenesulfonamide derivatives to the corresponding amines under mild conditions without catalysts.

- Applied potentials are controlled to selectively produce amino derivatives.

- Advantages include green chemistry aspects: catalyst-free, mild conditions, and low energy consumption.

One-Pot Carbamoylation and Coupling:

- Activation of hydroxy precursors with coupling agents followed by carbamoylation with sulfonamide intermediates.

- Solvents such as tetrahydrofuran or acetonitrile and bases like triethylamine are used.

- Temperature control between -10 °C and 20 °C optimizes yield and selectivity.

| Step | Method/Conditions | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonamide formation | Reaction of sulfonyl chloride with amine | 3-methylphenylamine, sulfonyl chloride | THF, DMF, DCM | 20–40 | 80–90 | Base neutralizes HCl formed |

| Nitro group reduction (catalytic) | Pd/C hydrogenation under H2 atmosphere | Pd/C (10%), H2 | Methanol, ethanol | 20–40 | 85–90 | Selective reduction, mild conditions |

| Nitro group reduction (chemical) | SnCl2·2H2O in acidic ethanol | Tin(II) chloride dihydrate, HCl | Ethanol, water | 90 | ~86 | Rapid, high yield, requires neutralization |

| Electrochemical reduction | Controlled potential electrolysis | None (catalyst-free) | Aqueous or organic solvent | Room temp | Variable | Green method, tunable selectivity |

| Carbamoylation coupling | Activation and coupling with carbamoyl derivatives | Coupling agents, triethylamine | THF, acetonitrile | -10 to 20 | Moderate | One-pot, industrially scalable |

- The catalytic hydrogenation method using palladium on charcoal is widely preferred for its selectivity and scalability, providing high purity products suitable for pharmaceutical applications.

- Chemical reduction with tin(II) chloride is effective for small to medium scale synthesis but requires careful handling of acidic waste.

- Electrochemical methods represent an emerging green alternative, reducing the need for hazardous reagents and catalysts.

- Industrial processes optimize solvent choice, reaction time, and temperature to maximize yield and minimize impurities.

- Crystallization and purification steps are critical to obtain the compound with acceptable purity and physical properties.

The preparation of this compound is well-established through sulfonamide formation followed by reduction of nitro precursors. Catalytic hydrogenation and chemical reduction are the mainstay methods, with emerging electrochemical techniques offering sustainable alternatives. Reaction conditions, choice of solvents, and purification strategies are optimized to achieve high yields and purity, supporting both laboratory-scale synthesis and industrial production.

Analyse Des Réactions Chimiques

Substitution Reactions

The amino group (-NH₂) at position 3 of the benzene ring participates in nucleophilic substitution reactions. The sulfonamide group (-SO₂NH-) can also undergo electrophilic substitution under specific conditions.

Example Synthesis Pathway :

- Reaction of 3-aminobenzenesulfonyl chloride with 3-methylaniline in dichloromethane and triethylamine yields the target compound via nucleophilic acyl substitution .

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitro or nitroso intermediates.

Mechanistic Insight :

Oxidation pathways are pH-dependent, with acidic conditions favoring nitro group formation over N-oxides .

Coupling Reactions

The amino group enables participation in diazo coupling and metal-catalyzed cross-coupling reactions.

Case Study :

- Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the amino position, enhancing biological activity (e.g., antitumor properties) .

Reduction Reactions

Reduction typically targets nitro groups (if present post-oxidation) or modifies the sulfonamide moiety.

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | Amine derivatives | Reduces sulfonamide to thioether in extreme conditions. |

| H₂/Pd-C | Ethanol, room temp | Partially reduced intermediates | Selective reduction of nitro groups to amines. |

Cyclization and Heterocycle Formation

The amino group facilitates cyclization with carbonyl compounds or thioureas.

Example Reaction :

Mechanistic and Synthetic Considerations

- Steric Effects : The 3-methylphenyl group imposes steric hindrance, directing reactions to the para position of the amino group .

- Electronic Effects : The sulfonamide group deactivates the benzene ring, limiting electrophilic substitution to strongly activating conditions .

- Industrial Relevance : Scalable synthesis via continuous flow systems improves yield (>85%) and purity (>98%) .

Applications De Recherche Scientifique

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of 3-Amino-N-(3-methylphenyl)benzenesulfonamide exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds derived from this sulfonamide have shown selective inhibition against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) while sparing normal breast cell lines (MCF-10A). Notably, certain derivatives displayed IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against cancer cells with a selectivity index of up to 17.5 times .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. Derivatives such as 4e , 4g , and 4h exhibited IC50 values between 10.93 and 25.06 nM for CA IX and between 1.55 and 3.92 μM for CA II, showcasing their selectivity for CA IX . This selectivity is crucial as it allows for targeted therapy that minimizes side effects on normal tissues.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been evaluated against several bacterial strains. Compounds such as 4e , 4g , and 4h showed significant inhibition against Staphylococcus aureus at concentrations of 50 μg/mL, with inhibition rates of 80.69%, 69.74%, and 68.30%, respectively . Additionally, these compounds demonstrated potential anti-biofilm activity against Klebsiella pneumoniae.

Case Study: Breast Cancer Treatment

In a study focused on the anti-cancer properties of sulfonamide derivatives, researchers synthesized several compounds based on the structure of this compound. The most promising derivative (4e ) was further examined for its ability to induce apoptosis in MDA-MB-231 cells, resulting in a significant increase in apoptotic markers compared to controls . This suggests that the compound not only inhibits proliferation but also promotes programmed cell death in cancer cells.

Case Study: Bacterial Growth Inhibition

Another study assessed the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives maintained high levels of activity against resistant strains, highlighting their potential as alternative therapeutic agents in treating bacterial infections .

Summary Table of Applications

| Application Area | Specific Activity | Notable Compounds | IC50 Values |

|---|---|---|---|

| Anti-Cancer | Inhibition of MDA-MB-231 and MCF-7 cell lines | 4e, 4g, 4h | 1.52 - 6.31 μM |

| Enzyme Inhibition | Selective inhibition of CA IX | 4e, 4g, 4h | CA IX: 10.93 - 25.06 nM CA II: 1.55 - 3.92 μM |

| Antibacterial | Inhibition against S. aureus and K. pneumonia | 4e, 4g, 4h | >50 μg/mL |

Mécanisme D'action

The mechanism of action of 3-Amino-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to reduced intraocular pressure in glaucoma or hindered tumor growth in cancer .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Key Observations:

- Electronic Effects: Thiazole and quinoline substituents introduce electron-rich aromatic systems, which may enhance binding to enzymes or receptors via π-stacking .

- Lipophilicity: Alkylthio groups (e.g., hexylthio in Compound VII) increase molecular weight and lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

Enzyme Inhibition:

- Carbonic Anhydrase Inhibitors: Analogs like 3-amino-N-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide (5b, ) demonstrate selective inhibition, highlighting the role of piperazine in target specificity .

- β-Alanyl Aminopeptidase Substrates: Fluorinated analogs (e.g., 3-amino-N-(3-fluorophenyl)propanamide) exhibit lower detection limits in enzymatic assays due to improved volatility of fluorinated metabolites .

Kinase Inhibition:

- Compound 115 (): Incorporation of bromo-chloro pyrimidine enhances kinase inhibitory activity, likely via halogen bonding with active-site residues .

Structural Insights from Crystallography

- Conformational Preferences: In 4-chloro-N-(3-methylphenyl)benzenesulfonamide (), the gauche conformation of the N–C bond relative to S=O bonds contrasts with syn/anti arrangements in other analogs, affecting hydrogen-bonding networks .

- Hydrogen Bonding: Meta-methyl groups influence molecular packing, as seen in N-(3-methylphenyl)-benzenesulfonamide (), which adopts anti-conformations to minimize steric clashes .

Activité Biologique

3-Amino-N-(3-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its notable biological activities , particularly in antibacterial and potential anti-inflammatory applications. This article delves into its mechanisms of action, comparative biological activity with related compounds, and recent research findings.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria. This inhibition leads to a disruption in the production of folate, which is essential for nucleic acid synthesis, thereby hindering bacterial growth.

Additionally, preliminary studies suggest that this compound may possess anti-inflammatory properties , although further research is necessary to fully elucidate these effects and the underlying mechanisms involved.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth via competitive inhibition of dihydropteroate synthase. |

| Anti-inflammatory | Potential effects observed; requires further investigation. |

Comparative Analysis with Related Compounds

The structural uniqueness of this compound influences its binding affinity and biological activity compared to other sulfonamides. Below is a comparison table highlighting similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Amino-N-(4-methylphenyl)benzenesulfonamide | C₁₃H₁₄N₂O₂S | Antibacterial |

| 4-Amino-N-(3-methylphenyl)benzenesulfonamide | C₁₃H₁₄N₂O₂S | Antibacterial |

| 3-Amino-4-chloro-N-(3-methylphenyl)benzenesulfonamide | C₁₃H₁₃ClN₂O₂S | Antibacterial |

The variations in substituents (e.g., methyl or chloro groups) significantly affect the pharmacological profiles and efficacy against different bacterial strains.

Case Studies and Research Findings

Recent studies have explored the biological activity of various benzenesulfonamides, including this compound. For instance, research has demonstrated that certain derivatives exhibit potent antibacterial properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

In a specific study, compounds similar to this compound were evaluated for their anti-inflammatory effects in vivo. The results indicated significant inhibition of carrageenan-induced paw edema in rat models, showcasing the compound's potential therapeutic applications .

Q & A

Basic: What are the established synthetic routes for 3-Amino-N-(3-methylphenyl)benzenesulfonamide, and how are intermediates validated?

Answer:

The synthesis typically involves diazenyl coupling or sulfonylation of aromatic amines. For example, Al-Rufaie (2016) synthesized analogous sulfonamide derivatives via condensation of sulfonyl chlorides with substituted anilines, followed by diazenyl group introduction using nitroso intermediates . Intermediates are validated using HPLC (for purity) and NMR (for structural confirmation). Key steps include monitoring reaction pH (to avoid side products like N-chloro derivatives) and column chromatography for purification .

Basic: How is the purity and structural integrity of this compound confirmed in academic research?

Answer:

Analytical workflows combine:

- Spectroscopy : - and -NMR to confirm substituent positions and amine proton environments .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±5 ppm accuracy) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (deviation <0.3%) .

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm to ensure >98% purity .

Advanced: What methodologies resolve contradictions in bioactivity data for sulfonamide derivatives like this compound?

Answer:

Discrepancies in biological activity (e.g., antimicrobial vs. inert results) are addressed via:

- Dose-Response Curves : To identify non-linear effects or threshold concentrations .

- Metabolite Profiling : LC-MS to detect degradation products that may interfere with assays .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity variations due to substituent orientation .

For example, conflicting antimicrobial data may arise from differential solubility in assay media, resolved by using DMSO co-solvents ≤0.1% .

Advanced: How does the electronic environment of the sulfonamide group influence reactivity in cross-coupling reactions?

Answer:

The sulfonamide’s electron-withdrawing nature (via S=O groups) deactivates the benzene ring, directing electrophilic substitution to meta/para positions. Studies on analogous N-(aryl)benzenesulfonamides show:

- Pd-Catalyzed Coupling : Electron-deficient aryl rings require higher catalyst loadings (e.g., 10 mol% Pd(PPh)) for Suzuki-Miyaura reactions .

- Substituent Effects : Methyl groups on the aniline moiety (as in 3-methylphenyl) sterically hinder coupling at the ortho position, favoring para-functionalization .

Data from X-ray crystallography (e.g., bond angles in Acta Crystallographica reports) confirm steric constraints .

Advanced: What computational models predict the physicochemical properties of this compound?

Answer:

- LogP Calculation : Use the Crippen method (via ChemAxon or Schrödinger) to estimate lipophilicity, critical for membrane permeability studies .

- pKa Prediction : DFT-based methods (e.g., COSMO-RS) model the amine group’s basicity (experimental pKa ~2.5–3.0) .

- Solubility : Hansen solubility parameters correlate with experimental data in DMSO/water mixtures (R >0.9) .

Basic: What functional group interactions are critical for stabilizing this compound in solid-state studies?

Answer:

X-ray crystallography reveals:

- Hydrogen Bonding : N–H···O=S interactions between sulfonamide groups (2.8–3.2 Å) .

- π-Stacking : Methylphenyl groups engage in edge-to-face interactions (dihedral angles ~70–85°) .

- Van der Waals Forces : Methyl groups contribute to crystal packing density (1.3–1.5 g/cm) .

Advanced: How are structure-activity relationships (SARs) developed for sulfonamide derivatives in drug discovery?

Answer:

SARs are built using:

- Analog Synthesis : Systematic substitution at the amino or methylphenyl group (e.g., chloro, morpholino derivatives) .

- Biological Assays : IC values against target enzymes (e.g., carbonic anhydrase) .

- QSAR Models : 3D descriptors (e.g., CoMFA) correlate steric/electronic features with activity .

For example, replacing the 3-methyl group with electron-withdrawing substituents (e.g., Cl) enhances enzyme inhibition by 10–50× .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (amine/sulfonamide groups may cause irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal (pH 6–8) .

Advanced: How do isotopic labeling studies (e.g., 15N^{15}\text{N}15N) elucidate the metabolic fate of this compound?

Answer:

- Synthesis : Incorporate -labeled aniline precursors during sulfonamide formation .

- Tracing : LC-MS/MS monitors -containing metabolites in hepatocyte models .

- Degradation Pathways : Identify N-acetylated or hydroxylated products via isotopic mass shifts .

Advanced: What strategies mitigate batch-to-batch variability in sulfonamide synthesis?

Answer:

- Process Control : Strict temperature regulation (±2°C) during diazonium salt formation .

- Quality Metrics : Track reaction kinetics via in-situ IR (e.g., disappearance of –SOCl peaks at 1370 cm) .

- Statistical DoE : Use factorial designs to optimize molar ratios (e.g., aniline:sulfonyl chloride = 1:1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.